The synthesis of avenanthramide C occurs through a biosynthetic pathway involving several enzymatic steps. Key enzymes include hydroxycinnamate:coenzyme A ligase and hydroxyanthranilate synthase. The process begins with the condensation of hydroxyanthranilic acid with p-coumaroyl-CoA or caffeoyl-CoA, leading to the formation of avenanthramide C.
Recent studies have detailed methods for enhancing the production of avenanthramides in oats through techniques such as germination and metabolic engineering. For example, the application of certain elicitors during germination can significantly increase the concentration of avenanthramides in oat grains .
The extraction and purification of avenanthramide C typically involve high-performance liquid chromatography coupled with mass spectrometry for accurate quantification and characterization .
Avenanthramide C has a complex molecular structure characterized by a phenolic backbone with an amide functional group. Its chemical formula is , and it has a molecular weight of approximately 341.34 g/mol. The structure includes a hydroxy group, which contributes to its antioxidant properties.
The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and functional groups .
Avenanthramide C participates in various chemical reactions that contribute to its biological activities. One significant reaction involves its interaction with reactive oxygen species, where it acts as an antioxidant by scavenging free radicals. This property is crucial for its potential health benefits, particularly in reducing oxidative stress.
Additionally, the methylation of avenanthramide C can lead to the formation of other avenanthramides, such as avenanthramide B. This methylation process is catalyzed by specific coenzyme A O-methyltransferases .
The mechanism of action for avenanthramide C involves several cellular pathways. Research indicates that it exerts anti-inflammatory effects by inhibiting the expression of matrix metalloproteinases (MMPs) in chondrocytes under inflammatory conditions induced by interleukin-1 beta. This inhibition occurs via modulation of signaling pathways involving p38 mitogen-activated protein kinase and c-Jun N-terminal kinase but does not engage extracellular signal-regulated kinase or nuclear factor kappa-light-chain-enhancer of activated B cells pathways .
Studies have shown that treatment with avenanthramide C leads to a significant reduction in catabolic gene expression associated with osteoarthritis, suggesting its potential therapeutic role in joint health .
Avenanthramide C exhibits several notable physical properties:
Chemical properties include its ability to act as an antioxidant, which is measured using various assays such as the DPPH radical scavenging assay . The compound's stability can be affected by light exposure and temperature, necessitating careful handling during extraction and analysis.
Avenanthramide C has garnered attention for its potential health benefits, particularly in nutraceutical applications. Its anti-inflammatory properties make it a candidate for developing dietary supplements aimed at alleviating conditions such as osteoarthritis. Additionally, its antioxidant activity positions it as a beneficial component in functional foods designed to combat oxidative stress-related diseases.
Research continues to explore the broader applications of avenanthramide C in food science, pharmacology, and agricultural biotechnology, particularly regarding its role in enhancing crop resilience against stressors .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: